molecular formula C9H7BrO2 B1526700 5-Bromo-4-methylisobenzofuran-1(3H)-one CAS No. 1255206-67-7

5-Bromo-4-methylisobenzofuran-1(3H)-one

Cat. No. B1526700
M. Wt: 227.05 g/mol
InChI Key: IRAKZLQFUGTIGE-UHFFFAOYSA-N
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Description

5-Bromo-4-methylisobenzofuran-1(3H)-one is a chemical compound with the CAS Number: 1255206-67-7 . It has a linear formula of C9H7BrO2 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-methylisobenzofuran-1(3H)-one is represented by the formula C9H7BrO2 . The molecular weight of the compound is 227.0571 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4-methylisobenzofuran-1(3H)-one include its molecular formula (C9H7BrO2), molecular weight (227.05 g/mol), and its status as a solid at room temperature .

Scientific Research Applications

Synthesis and Photochemistry

Irradiation of certain alpha-chloroacetophenones in dry, non-nucleophilic solvents leads to high yields of 3-alkoxy-6-methylindan-1-ones. Interestingly, 3-Methylisobenzofuran-1(3H)-one, closely related to 5-Bromo-4-methylisobenzofuran-1(3H)-one, is a major photoproduct in the presence of trace amounts of water. This discovery has significant implications for synthetic organic chemistry due to the selectivity of these photoreactions (Plíštil et al., 2006).

Domino Catalysis

An efficient domino [Pd]-catalysis method has been developed for synthesizing isobenzofuran-1(3H)-ones. This method demonstrates broad substrate scope and is applicable to various o-bromobenzyl alcohols. This strategy was successfully employed in the synthesis of certain pharmaceutical compounds, showcasing its potential in drug synthesis (Mahendar & Satyanarayana, 2016).

Regioselective Bromocyclization

A direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids has been achieved through regioselective 5-exo-dig bromocyclization. This method is characterized by its smooth progression and broad substrate scope, making it a valuable tool in organic synthesis and the creation of various heterocycles (Zheng et al., 2019).

Molecular Structure and Antioxidant Activity

The molecular structure of a novel isobenzofuran-1(3H)-one derivative has been analyzed, offering insights into its electronic and thermodynamic properties. This compound exhibits antioxidant activities, as evaluated by various assays, and shows promise for biomedical applications due to its DNA binding affinity and potential in regulating inflammatory diseases (Yılmaz et al., 2020).

Preparation Techniques

Improved methods for preparing certain spiro[isobenzofuran-1(3H),2′-[2H]pyran] derivatives have been developed. These methods avoid isomer formation and provide a streamlined synthesis approach, contributing to the efficient production of complex organic compounds (Liu et al., 2013).

properties

IUPAC Name

5-bromo-4-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c1-5-7-4-12-9(11)6(7)2-3-8(5)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAKZLQFUGTIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1COC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277660
Record name 5-Bromo-4-methyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methylisobenzofuran-1(3H)-one

CAS RN

1255206-67-7
Record name 5-Bromo-4-methyl-2-benzofuran-1(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255206-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-methyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a flask charged with (3-bromo-2-methylphenyl)methanol (6.0 g, 30 mmol) was added a 1M trifluoroacetic acid solution of thallium trifluoroacetate (16.2 g, 29.8 mmol). The mixture was stirred at room temperature overnight. The solvent was removed under vacuum, and the residue was pumped under high vacuum for 30 minutes to ensure complete removal of TFA. To the residue was then added palladium(II) chloride (529 mg, 2.98 mmol), lithium chloride (2.53 g, 59.7 mmol), magnesium oxide (2.41 g, 59.7 mmol), and methanol (150 mL). The reaction was flushed with CO twice, and kept under CO at room temperature. Analysis by LC showed a big product spot within 2 hours. To this solution was added ethyl acetate to precipitate the salts. The black solution was filtered through a Celite® diatomaceous earth pad, washed with EtOAc, adsorbed onto silica and purified by silica gel chromatography to afford 5-bromo-4-methyl-2-benzofuran-1(3H)-one.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
thallium trifluoroacetate
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
2.53 g
Type
reactant
Reaction Step Three
Quantity
2.41 g
Type
reactant
Reaction Step Four
Quantity
529 mg
Type
catalyst
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a flask charged with (3-bromo-2-methylphenyl)methanol (6.0 g, 30 mmol) was added a 1M TFA solution of Thallium Trifluoroacetate (16.2 g, 29.8 mmol). The mixture was stirred at RT overnight. Analysis by TLC showed no starting material remaining. The solvent was removed under vacuum, and the residue was pumped under high vacuum for 30 min to ensure complete removal of TFA. To the residue was then added Palladium(II) Chloride (529 mg, 2.98 mmol), Lithium Chloride (2.53 g, 59.7 mmol), Magnesium Oxide (2.41 g, 59.7 mmol), and MeOH (150 mL). The reaction was flushed with CO twice, and kept under CO at room temperature. Analysis by LC showed a big product spot within 2 hours. To this solution was added ethyl acetate to precipitate the salts. The black solution was filtered through a celite pad, washed with EtOAc, adsorbed onto silica and purified by silica gel chromatography to afford 5-bromo-4-methyl-2-benzofuran-1(3H)-one.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Thallium Trifluoroacetate
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
2.53 g
Type
reactant
Reaction Step Three
Quantity
2.41 g
Type
reactant
Reaction Step Four
Quantity
529 mg
Type
catalyst
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of 4-methyl-5-(trimethylstannyl)isobenzofuran-1(3H)-one (4.37 g, 14.05 mmol) in DCM (20 mL) was added bromine (0.796 ml, 15.46 mmol) at 0° C. The reaction mixture was stirred at 0° C. for 0.5 h. Saturated thiosulfate solution was added and the mixture was extracted with methylene chloride (2×100 mL), the combined organic phase was dried over sodium sulfate, concentrated to give 5-bromo-4-methylisobenzofuran-1(3H)-one. LC/MS: (M+1)+: 226.89; 228.89.
Name
4-methyl-5-(trimethylstannyl)isobenzofuran-1(3H)-one
Quantity
4.37 g
Type
reactant
Reaction Step One
Quantity
0.796 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Qian - 2023 - search.proquest.com
Palladium-catalyzed C (sp 3)–H functionalizations directed by native functional group such as amines and carboxylic acids have recently become the focus of scientific interest as it …
Number of citations: 1 search.proquest.com

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